molecular formula C18H17NO4S3 B2636191 Benzyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate CAS No. 896337-26-1

Benzyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate

Cat. No.: B2636191
CAS No.: 896337-26-1
M. Wt: 407.52
InChI Key: FBQSYCAIZSJEDX-UHFFFAOYSA-N
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Description

Benzyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate is an organic compound that features a benzyl group, thiophene rings, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene rings: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: Thiophene rings can be sulfonylated using reagents like sulfonyl chlorides in the presence of a base.

    Formation of the carbamate group: This step involves the reaction of an amine with a chloroformate or carbamoyl chloride to form the carbamate linkage.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide under suitable conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols, sulfides.

    Substitution products: Various benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiophene and sulfonyl groups are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the synthesis of conductive polymers and other advanced materials.

Biology and Medicine

    Drug Development: The carbamate functional group is a common motif in pharmaceuticals, and such compounds may be investigated for their potential as enzyme inhibitors or receptor modulators.

    Biological Probes: These compounds can be used as probes to study biological processes involving sulfur-containing functional groups.

Industry

    Agriculture: Potential use as pesticides or herbicides.

    Electronics: Use in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of Benzyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors. The thiophene and sulfonyl groups could interact with biological targets through hydrogen bonding, van der Waals interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid, thiophene-2-sulfonamide.

    Carbamate derivatives: Compounds like benzyl carbamate, ethyl carbamate.

Uniqueness

Benzyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate is unique due to the combination of its structural motifs, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.

Biological Activity

Benzyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a benzyl group attached to a thiophene moiety, which is known for its diverse biological activities. The presence of sulfonyl and carbamate functional groups enhances its pharmacological profile. Thiophene derivatives have been documented to exhibit various therapeutic effects, including antimicrobial, anti-inflammatory, and antitumor activities .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiophene derivatives, including those structurally similar to this compound. For instance:

  • In vitro Studies : Research has shown that thiophene derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various compounds were tested against strains such as Staphylococcus aureus and Escherichia coli. For example, compounds similar to benzyl carbamate demonstrated MIC values ranging from 6.3 µg/ml to 50 µg/ml depending on the specific derivative and bacterial strain tested .

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundS. aureus (µg/ml)E. coli (µg/ml)B. subtilis (µg/ml)S. typhosa (µg/ml)
25a12.52512.550
25b6.312.52550
Benzyl CarbamateTBDTBDTBDTBD

Note: TBD = To Be Determined based on specific studies related to benzyl carbamate.

Antiviral Activity

Recent studies have also explored the antiviral potential of thiophene derivatives, particularly against viral pathogens such as Ebola virus and SARS-CoV. The presence of specific functional groups, such as piperidine or other amines, has been found crucial for maintaining antiviral activity .

Case Study: Thiophene Derivatives Against SARS-CoV

A study focused on the inhibitory effects of thiophene derivatives on SARS-CoV demonstrated that modifications in the chemical structure significantly influenced their antiviral potency. Compounds retaining a free amine group showed promising results in inhibiting viral replication, highlighting the importance of structural integrity in achieving biological efficacy .

Toxicity Studies

Toxicity assessments are critical in evaluating the safety profile of any pharmacological agent. In studies involving related thiophene compounds, low toxicity levels were reported using assays such as the Artemia salina lethality test, indicating that certain derivatives could be considered for further development without significant cytotoxic risks .

Properties

IUPAC Name

benzyl N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S3/c20-18(23-13-14-6-2-1-3-7-14)19-12-16(15-8-4-10-24-15)26(21,22)17-9-5-11-25-17/h1-11,16H,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQSYCAIZSJEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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